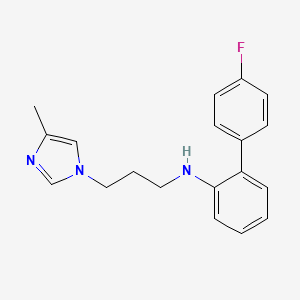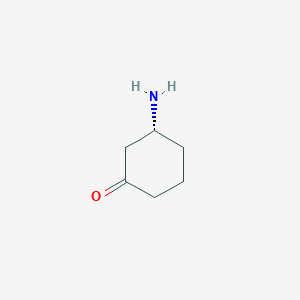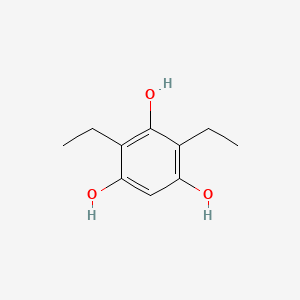
2,4-Diethylbenzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethylbenzene-1,3,5-triol is an organic compound with the molecular formula C10H14O3 It consists of a benzene ring substituted with two ethyl groups at the 2 and 4 positions and three hydroxyl groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzene-1,3,5-triol typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of benzene with ethylene to form diethylbenzene, followed by hydroxylation to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound can be achieved through the use of shape-selective zeolite catalysts, which allow for high selectivity in the formation of the desired isomer. The process involves the alkylation of benzene with ethylene, followed by hydroxylation using suitable reagents .
化学反応の分析
Types of Reactions: 2,4-Diethylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
2,4-Diethylbenzene-1,3,5-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring allow for hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
類似化合物との比較
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the ethyl groups.
Pyrogallol (Benzene-1,2,3-triol): Similar structure with hydroxyl groups at different positions.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with hydroxyl groups at different positions.
特性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
2,4-diethylbenzene-1,3,5-triol |
InChI |
InChI=1S/C10H14O3/c1-3-6-8(11)5-9(12)7(4-2)10(6)13/h5,11-13H,3-4H2,1-2H3 |
InChIキー |
ICXMVQGJPZJTJI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C=C1O)O)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


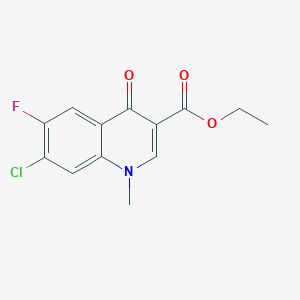
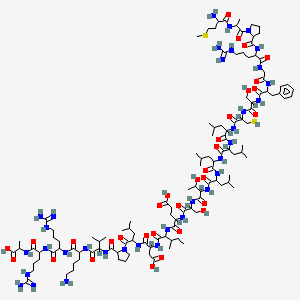

![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
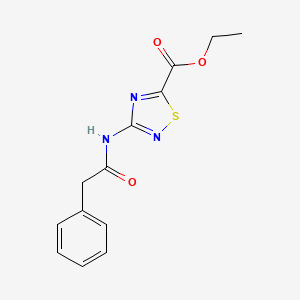
![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
![[6-Hydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-5-methylheptadeca-1,7,9,11-tetraen-4-yl] hydrogen sulfate](/img/structure/B12432861.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
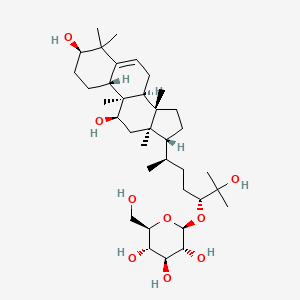
![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)

